2-Oxo clopidogrel hydrochloride

Cytochrome P450 Drug Metabolism Pharmacogenetics

Researchers often face ambiguous CYP phenotyping data when using clopidogrel prodrug as substrate due to confounding CES1-mediated hydrolysis. 2-Oxo clopidogrel hydrochloride (CAS 109904-27-0) bypasses the first oxidative step, enabling direct interrogation of CYP3A4, CYP2C19, and CYP2B6 contributions to active metabolite H4 formation. - Isolate Step 2 bioactivation: CYP3A4 contributes 53.5% of CLint; CYP2C19 IC50 = 0.995 µM. - USP-recognized PAI standard: ≥98% purity, traceable for ANDA filing and stability-indicating HPLC/LC-MS/MS method validation. - Ready-to-use: pre-dispensed quantities with certificate of analysis; global ambient shipping from stock.

Molecular Formula C16H16ClNO3S
Molecular Weight 337.82
CAS No. 109904-27-0
Cat. No. B601356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo clopidogrel hydrochloride
CAS109904-27-0
Synonymsα-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxo-thieno[3,2-c]pyridine-5(4H)-acetic Acid Methyl Ester
Molecular FormulaC16H16ClNO3S
Molecular Weight337.82
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl
InChIInChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo Clopidogrel Hydrochloride: Essential Intermediate for Bioactivation and Quality Control


2-Oxo clopidogrel hydrochloride (CAS 109904-27-0) is the critical thiolactone intermediate metabolite formed during the cytochrome P450 (CYP)-mediated bioactivation of the antiplatelet prodrug clopidogrel [1]. This compound exists as a mixture of diastereomers that undergo rapid epimerization at physiological pH and serves as the immediate precursor to the pharmacologically active thiol metabolite (H4) that irreversibly inhibits the platelet P2Y12 receptor [2]. Its dual role as both a metabolic intermediate and a USP-recognized pharmaceutical analytical impurity standard makes it indispensable for bioequivalence studies, forced degradation testing, and CYP-mediated drug-drug interaction (DDI) assessments in clopidogrel development and quality control [3].

CYP intermediate Direct substrate for step 2 bioactivation assays
USP impurity standard Certified analytical reference for clopidogrel QC
Diastereomer mixture Enables epimerization-sensitive method validation

Why 2-Oxo Clopidogrel Is Irreplaceable in Analytical and Metabolic Studies


Direct substitution of 2-oxo clopidogrel hydrochloride with clopidogrel or clopidogrel carboxylic acid is scientifically invalid due to fundamentally distinct metabolic fates and analytical properties. While clopidogrel is the inactive prodrug requiring two sequential CYP-mediated oxidative steps to reach the active thiol metabolite, 2-oxo clopidogrel is the intermediate thiolactone that bypasses the first CYP-dependent oxidation and is directly converted to the active metabolite H4 via CYP2B6, CYP2C19, and CYP3A4 [1]. Furthermore, clopidogrel carboxylic acid (CCA), which constitutes ~85% of circulating metabolites, is an inactive hydrolysis product formed by carboxylesterase 1 (CES1) and does not participate in the activation cascade [2]. Consequently, in vitro metabolic studies using 2-oxo clopidogrel as substrate specifically interrogate the second oxidative step of bioactivation, whereas clopidogrel-based assays confound the contributions of both oxidative steps and the dominant CES1-mediated inactivation pathway [3]. This specificity is critical for CYP phenotyping, DDI prediction, and pharmacogenetic assessments of CYP2C19 loss-of-function variants.

2-Oxo Clopidogrel (Target)
Common Substitutes
Directly interrogates step 2 bioactivation
Clopidogrel: requires two-step oxidation & CES1 confound
Demonstrates CYP2C19 inhibitory activity
Clopidogrel carboxylic acid: no CYP inhibition, inactive hydrolysis product
Epimerizes at physiological pH, demanding method control
Active thiol H4: configurationally stable, does not replicate stability testing

Evidence-Based Selection of 2-Oxo Clopidogrel for Research and Quality Control


CYP Isoform-Specific Formation of Active Metabolite H4

When 2-oxo clopidogrel is used directly as the substrate in expressed human CYP systems, the conversion to the active thiol metabolite H4 is catalyzed predominantly by CYP3A4 (53.5% contribution), followed by CYP2C19 (26.1%) and CYP2B6 (18.5%), based on intrinsic clearance (CLint) values [1]. This contrasts with the first oxidative step (clopidogrel → 2-oxo clopidogrel), which is mediated primarily by CYP1A2 (35.8%), CYP2C19 (44.9%), and CYP2B6 (19.4%) [2]. The differential isoform contributions enable isolated assessment of the second bioactivation step without confounding by CES1 hydrolysis.

CYP contributions
Head-to-head
Step 2: 2-Oxo → H4 CYP3A4 53.5% Step 1: Clopidogrel → 2-Oxo CYP2C19 44.9%
CYP3A4 dominant in step 2, CYP2C19 in step 1
Isolates step 2 metabolism for CYP phenotyping
CLint basis in expressed CYP systems
Cytochrome P450 Drug Metabolism Pharmacogenetics

Epimerization and Stability at Physiological pH

2-Oxo clopidogrel exists as a mixture of diastereomers that undergo rapid epimerization at physiological pH [1]. This property is distinct from clopidogrel, which has a defined stereochemical configuration (S-enantiomer) that does not epimerize under similar conditions, and from the active thiol metabolite H4, which is configurationally stable. The epimerization phenomenon directly impacts analytical method development and storage conditions.

Epimerization
Class-level
Rapid diastereomer interconversion at pH 7.4
Requires low-temperature storage and method control
Quantitative kinetics not reported; data to verify
Analytical Chemistry Pharmaceutical Stability Diastereomer Analysis

Inhibition of CYP2C19 and CYP2B6 in DDI Studies

2-Oxo clopidogrel demonstrates direct inhibitory activity against CYP2C19 (IC50 = 0.995 µM) and moderate activity against CYP2B6 (IC50 = 1.3 µM) [1]. This contrasts with clopidogrel, which is itself a substrate and weak inhibitor of CYP2B6 and CYP2C8 [2], and with clopidogrel carboxylic acid, which lacks significant CYP inhibitory activity. The inhibitory profile of 2-oxo clopidogrel against CYP2C19 is particularly relevant for predicting metabolic DDI potential.

CYP Inhibition
Head-to-head
IC50 CYP2C19 = 0.995 µM
CYP2B6 IC50 = 1.3 µM
Supports DDI risk assessment in vitro
Recombinant enzyme assay; fluorogenic substrates
Drug-Drug Interactions CYP Inhibition Preclinical Safety

PPI Inhibition Potency on Metabolic Conversion Ratios

In human liver microsome studies, proton pump inhibitors (PPIs) differentially inhibit the metabolic ratio of 2-oxo clopidogrel/clopidogrel with an IC50 of 2032 µM, and the ratio of H4 (active metabolite)/2-oxo clopidogrel with an IC50 of 620 µM [1]. This quantitative differentiation demonstrates that the second step (2-oxo clopidogrel → H4) is more sensitive to PPI-mediated inhibition than the first step (clopidogrel → 2-oxo clopidogrel).

PPI sensitivity
Head-to-head
Step 2 (H4/2-oxo) IC50 620 µM Step 1 (2-oxo/clop) IC50 2032 µM
3.3-fold higher sensitivity in step 2
Step 2 is more susceptible to PPI-mediated inhibition
Human liver microsomes; PPI panel tested
Drug-Drug Interactions PPI Metabolic Ratio

Stereoselective Formation of Inactive H3 Isomer

In human liver microsomes, the intrinsic clearance (CLint) for formation of the inactive thiol isomer H3 from 2-oxo clopidogrel is 3.1-fold higher than for formation of the active isomer H4 [1]. This stereoselectivity is not observed when using clopidogrel as the starting substrate, where the metabolic cascade obscures this step-specific stereochemical preference.

Stereoselectivity
Head-to-head
CLint H3/H4 = 3.1
Inactive H3 formation favored 3.1-fold
Step-specific stereopreference revealed
Human liver microsomes; 2-oxo clopidogrel substrate
Stereoselective Metabolism Pharmacokinetics Thiol Isomers

Applications of 2-Oxo Clopidogrel in R&D, QC, and Clinical Pharmacology


CYP Phenotyping and DDI Assessment for Bioactivation Step 2

Use 2-oxo clopidogrel hydrochloride as a direct substrate in human liver microsome or recombinant CYP assays to isolate and quantify the second oxidative step of clopidogrel bioactivation. This approach enables specific determination of CYP3A4, CYP2C19, and CYP2B6 contributions to active metabolite H4 formation, with CYP3A4 contributing 53.5% of CLint [1]. This application is essential for predicting DDI risk with CYP3A4 inhibitors (e.g., ketoconazole) and CYP2C19 inhibitors (e.g., PPIs, where the H4/2-oxo clopidogrel ratio shows an IC50 of 620 µM) [2], and for assessing the functional impact of CYP2C19 genetic polymorphisms on step 2 metabolism.

USP Reference Standard for Impurity Profiling and Forced Degradation

Employ 2-oxo clopidogrel hydrochloride (≥98% purity, mixture of diastereomers) as a pharmaceutical analytical impurity (PAI) standard for method validation, quality control release testing, and ANDA filing [1]. Its traceability to USP or EP standards supports regulatory compliance. The compound's rapid epimerization at physiological pH [2] necessitates method validation that accounts for potential diastereomeric interconversion, making it a critical marker for assessing analytical method specificity and robustness in stability-indicating HPLC and LC-MS/MS methods for clopidogrel drug substance and drug product.

Quantitative Bioanalysis of Metabolites in PK and BE Studies

Utilize 2-oxo clopidogrel hydrochloride as a certified analytical standard for LC-MS/MS quantification of the thiolactone intermediate in human plasma. Validated methods demonstrate linear ranges of 0.5–50 ng/mL for 2-oxo clopidogrel with retention times of ~3.79 minutes [1]. Simultaneous determination of clopidogrel, 2-oxo clopidogrel, and the active thiol metabolite enables comprehensive pharmacokinetic profiling and assessment of metabolic ratios in clinical studies, including bioequivalence trials and pharmacogenetic investigations of CYP2C19 poor metabolizers.

PBPK Modeling for Clopidogrel

Incorporate 2-oxo clopidogrel hydrochloride concentration-time data and in vitro metabolic parameters (CLint, CYP isoform contributions, CYP2C19 IC50 = 0.995 µM) [1] into physiologically based pharmacokinetic (PBPK) models. The compound serves as an essential intermediate compartment in whole-body PBPK models that simulate clopidogrel, 2-oxo clopidogrel, clopidogrel carboxylic acid, and active thiol metabolite disposition [2]. Accurate parameterization of the 2-oxo clopidogrel compartment is critical for reliable prediction of DDI and drug-gene interaction (DGI) outcomes in virtual patient populations.

Application
Selection Property
Validation Focus
CYP phenotyping for step 2
CYP isoform-specific substrate
DDI risk assessment
Impurity profiling & stability
USP impurity standard
Method specificity & robustness
LC-MS/MS bioanalysis
Certified analytical standard
Method linearity & precision
PBPK model parameterization
In vitro metabolic parameters
DDI/DGI prediction accuracy

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